1,4-Dioxan-2-one

Polymer Chemistry Catalysis Kinetics

This 1,4-Dioxan-2-one monomer is the critical building block for polydioxanone (PPDO), providing the unique ether-ester backbone that delivers a 6-9 month in vivo absorption profile. Unlike lactide or glycolide monomers, it imparts superior flexibility and a distinct degradation rate essential for slow-healing tissue devices and conformable scaffolds. Sourced for its rapid ROP kinetics, it is the monomer of choice for scalable, reactive extrusion processes.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 3041-16-5
Cat. No. B042840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxan-2-one
CAS3041-16-5
Synonyms(2-Hydroxyethoxy)acetic Acid δ-​Lactone;  p-Dioxan-2-one;  2-Oxo-1,4-dioxane;  2-p-Dioxanone;  Dioxanone;  NSC 60534;  p-Dioxanone
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1COC(=O)CO1
InChIInChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2
InChIKeyVPVXHAANQNHFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxan-2-one (CAS 3041-16-5): High-Purity Cyclic Ester Monomer for Biodegradable Polymer Synthesis


1,4-Dioxan-2-one (p-dioxanone) is a cyclic ester-ether monomer that undergoes ring-opening polymerization (ROP) to yield polydioxanone (PPDO or PDS), a semi-crystalline, biodegradable, and bioabsorbable poly(ether-ester) [1]. Its unique structure, containing both ester and ether linkages, imparts distinct material properties compared to other aliphatic polyesters like polylactide (PLA) and polyglycolide (PGA). These properties, including enhanced flexibility and a moderate degradation profile, have established it as a critical monomer for medical devices and advanced biomaterials, as evidenced by its use in commercial products like Ethicon's PDS suture [2].

Why 1,4-Dioxan-2-one Cannot Be Simply Substituted with Other Cyclic Esters in Performance-Critical Applications


The ring-opening polymerization of 1,4-dioxan-2-one is not interchangeable with that of other common cyclic ester monomers like lactide, glycolide, or ε-caprolactone. Critical differences exist in their thermodynamic polymerizability, with 1,4-dioxan-2-one exhibiting a lower polymerization enthalpy and a distinct equilibrium monomer concentration that necessitates different processing and purification strategies [1]. Furthermore, the resulting polymer, PPDO, possesses a unique combination of flexibility, crystallinity, and in vivo absorption profile (6-9 months) that is intrinsically linked to its ether-ester backbone. Substituting with a lactide- or glycolide-based system fundamentally alters the material's mechanical properties and degradation kinetics, potentially leading to device failure in applications requiring long-term, flexible support.

Quantitative Performance Benchmarks: How 1,4-Dioxan-2-one-Based Materials Compare to Alternatives


Polymerization Activation Energy: Titanium Alkoxide vs. Lanthanum/Tin Initiators

The ring-opening polymerization (ROP) of 1,4-dioxan-2-one can be dramatically accelerated using specific titanium-based initiators compared to traditional lanthanum or tin catalysts. This significantly reduces the activation energy barrier for the reaction, enabling faster, more energy-efficient polymerization processes, such as reactive extrusion [1].

Polymer Chemistry Catalysis Kinetics

In Vivo Absorption Profile: PPDO Homopolymer vs. PPDO/Glycolide Copolymer

The absorption time of poly(p-dioxanone) (PPDO) homopolymer is significantly longer than that of a copolymer incorporating glycolide. This difference allows for precise tailoring of a device's in vivo longevity. For slow-healing wounds, PPDO's longer absorption profile is advantageous, while the addition of glycolide can accelerate absorption for other applications .

Biomaterials Drug Delivery Medical Devices

Mechanical Flexibility: PPDO Homopolymer vs. PPDO/L-Lactide Copolymer

While poly(p-dioxanone) (PPDO) homopolymer provides good flexibility, its pliability can be further enhanced by copolymerization with L-lactide. This produces a material with handling properties that are comparable to those of ε-caprolactone/glycolide copolymers, which are known for their softness and flexibility .

Biomaterials Mechanical Properties Medical Devices

Polymer Purity and Monomer Specification: Vendor Data on 1,4-Dioxan-2-one

High-purity 1,4-dioxan-2-one is essential for controlled polymerization and reproducible polymer properties. Vendor specifications for monomer purity, water content, and residual solvents provide a quantifiable benchmark for ensuring consistent and reliable material performance in sensitive applications like medical devices [1].

Polymer Synthesis Quality Control Procurement

Recommended Application Scenarios for 1,4-Dioxan-2-one Based on Differentiated Performance


Synthesis of Long-Term Bioabsorbable Medical Devices (e.g., Monofilament Sutures, Orthopedic Fixation)

1,4-Dioxan-2-one is the monomer of choice for producing polydioxanone (PPDO), a polymer with a well-characterized in vivo absorption time of 6-9 months . This profile is significantly longer than that of polyglycolide (PGA) or polylactide-co-glycolide (PLGA) copolymers, making PPDO ideal for devices where extended mechanical support is required, such as monofilament sutures for slow-healing tissues (e.g., fascia, tendons) or temporary orthopedic fixation devices.

Design of Flexible and Soft Tissue Engineering Scaffolds

PPDO homopolymer exhibits a low glass transition temperature (Tg ≈ -10 °C) and good flexibility . This inherent softness, which can be further enhanced by copolymerization with L-lactide to match the handling properties of ε-caprolactone-based materials [1], makes 1,4-dioxan-2-one an excellent building block for creating pliable scaffolds for soft tissue engineering (e.g., vascular grafts, skin substitutes) and drug delivery matrices that require conformability.

High-Throughput Polymer Synthesis via Reactive Extrusion

The use of specific titanium alkoxide initiators, such as Ti(OiPr)4, enables the rapid ring-opening polymerization of 1,4-dioxan-2-one with a significantly reduced apparent activation energy (33.7 kJ/mol) . This fast kinetic profile makes the monomer highly suitable for reactive extrusion processes, allowing for efficient, continuous, and scalable production of PPDO and its copolymers, which is a key advantage for industrial manufacturing.

Tailoring Degradation Rates in Copolymer Systems for Drug Delivery

The predictable and tunable degradation profile of 1,4-dioxan-2-one-based polymers is a critical asset in controlled drug delivery. By copolymerizing 1,4-dioxan-2-one with fast-degrading monomers like glycolide, the absorption time can be systematically reduced from 6-9 months to 3-4 months . This allows formulators to precisely match polymer degradation with the desired release kinetics of a therapeutic agent, optimizing drug efficacy and minimizing burst release.

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